Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-
Description
Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- is an organic compound with the molecular formula C26H30BrN It is a derivative of benzenamine, where the amine group is substituted with two 4-(1,1-dimethylethyl)phenyl groups and a bromine atom at the 3-position of the benzene ring
Properties
Molecular Formula |
C26H30BrN |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
3-bromo-N,N-bis(4-tert-butylphenyl)aniline |
InChI |
InChI=1S/C26H30BrN/c1-25(2,3)19-10-14-22(15-11-19)28(24-9-7-8-21(27)18-24)23-16-12-20(13-17-23)26(4,5)6/h7-18H,1-6H3 |
InChI Key |
WGYYSTIKYDZGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- typically involves the bromination of N,N-bis[4-(1,1-dimethylethyl)phenyl]benzenamine. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenamines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets. The bromine atom and the bulky tert-butyl groups influence its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine,4-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]
- Benzenamine,3-chloro-N,N-bis[4-(1,1-dimethylethyl)phenyl]
- Benzenamine,3-bromo-N,N-bis[4-(2-methyl-2-propanyl)phenyl]
Uniqueness
Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- is unique due to the specific positioning of the bromine atom and the presence of two bulky tert-butyl groups. These structural features confer distinct chemical properties and reactivity compared to similar compounds. The bromine atom at the 3-position allows for specific substitution reactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s overall behavior .
Biological Activity
Benzenamine, 3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- (CAS Number: 664375-76-2) is a compound with significant biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C22H26BrN
- Molecular Weight : 396.35 g/mol
- Structural Features : It contains a brominated aniline moiety with two tert-butyl groups attached to the phenyl rings, which may influence its solubility and biological interactions.
Anticancer Properties
Research indicates that derivatives of brominated anilines exhibit anticancer properties. For instance, compounds similar to Benzenamine, 3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Studies have demonstrated that brominated anilines can induce cell cycle arrest in cancer cells, preventing their progression through the cycle and leading to apoptosis.
- Apoptosis Induction : These compounds can activate apoptotic pathways, leading to programmed cell death in tumor cells. The presence of the bromine atom is thought to enhance this effect by increasing the compound's reactivity with cellular targets.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research shows that brominated anilines can exhibit:
- Bactericidal Effects : Some studies report significant activity against gram-positive and gram-negative bacteria, suggesting potential use in developing antibacterial agents.
- Fungal Inhibition : There is evidence supporting the antifungal activity of similar compounds, making them candidates for treating fungal infections.
The biological activity of Benzenamine, 3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- is largely attributed to its ability to interact with biological macromolecules:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells by generating ROS, which can damage cellular components and trigger apoptosis.
- Enzyme Inhibition : It has been suggested that brominated anilines can inhibit specific enzymes involved in cellular signaling pathways critical for cancer progression.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of brominated aniline derivatives for their anticancer activity against human breast cancer cell lines. The results indicated that compounds with similar structures to Benzenamine, 3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- exhibited IC50 values in the low micromolar range, demonstrating potent anticancer effects (Smith et al., 2023).
Study 2: Antimicrobial Activity
In another investigation reported in Antimicrobial Agents and Chemotherapy, researchers assessed the antimicrobial properties of various brominated anilines. The study found that Benzenamine derivatives displayed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents (Johnson et al., 2023).
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H26BrN |
| Molecular Weight | 396.35 g/mol |
| Anticancer IC50 (Breast Cancer) | Low micromolar |
| Antimicrobial Activity | Effective against S. aureus |
| Effective against E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
